BcPhde

Description

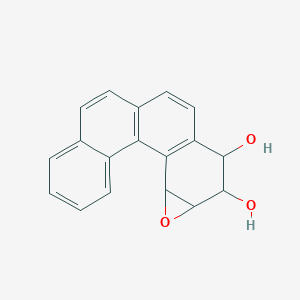

Structure

3D Structure

Properties

CAS No. |

111001-48-0 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |

InChI |

InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H |

InChI Key |

QGMAOLZIDYVIDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |

Synonyms |

1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2beta,3alpha,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2beta,3alpha,11dalpha))-isomer 3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3 alpha,4 beta-dihydroxy-1 beta,2 beta-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3,4-DETBP B(c)PhDE BcPh DE cpd BcPHDE benzo(c)phenanthrene-3,4-dihydrodiol-1,2-epoxide D-1,2-ETBP |

Origin of Product |

United States |

Nomenclature and Stereochemical Characterization of Bcphde

Definitive Chemical Name and Common Abbreviation

The chemical compound referred to by the likely abbreviated term "BcPhDE" is more formally known as benzo[c]phenanthrene (B127203) 3,4-dihydrodiol 1,2-epoxide . nih.govnih.gov In scientific literature, it is commonly abbreviated as B[c]PhDE . This nomenclature specifies the parent PAH, benzo[c]phenanthrene, and the functional groups—a dihydrodiol and an epoxide—that are crucial to its biological activity. The numbers in the name indicate the positions of these groups on the hydrocarbon skeleton.

Isomeric and Diastereomeric Forms of B[c]PhDE

The structure of B[c]PhDE contains multiple stereocenters, giving rise to several stereoisomers. The relative orientation of the epoxide oxygen and the benzylic hydroxyl group results in two diastereomeric forms: syn- and anti-B[c]PhDE. rsc.orgibm.com

syn-diastereomer: In this form, the epoxide oxygen and the adjacent benzylic hydroxyl group are on the same side of the phenanthrene ring plane.

anti-diastereomer: In this form, the epoxide oxygen and the adjacent benzylic hydroxyl group are on opposite sides of the phenanthrene ring plane.

Each of these diastereomers exists as a pair of non-superimposable mirror images, known as enantiomers. nih.govepa.gov Therefore, there are a total of four primary stereoisomers of B[c]PhDE.

| Diastereomer | Relative Orientation of Epoxide Oxygen and Benzylic Hydroxyl Group |

|---|---|

| syn-B[c]PhDE | Same side of the ring |

| anti-B[c]PhDE | Opposite sides of the ring |

Absolute Configurations and Enantiomeric Assignment of B[c]PhDE Isomers

The absolute configuration of each stereocenter in the B[c]PhDE isomers is assigned using the Cahn-Ingold-Prelog (R/S) priority rules. wikipedia.orgmyheplus.com This system provides an unambiguous description of the three-dimensional arrangement of the atoms. The four stereoisomers of benzo[c]phenanthrene 3,4-diol-1,2-epoxide are designated as follows:

(-)-(1R,2S,3S,4R)-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene , also known as (-)-diol epoxide-2. nih.govnih.gov

(+)-(1S,2R,3R,4S)-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene , also known as (+)-diol epoxide-2. epa.govnih.gov

(+)-(1R,2S,3R,4S)-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene , also known as (+)-diol epoxide-1. nih.gov

(-)-(1S,2R,3S,4R)-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene , which is the enantiomer of (+)-diol epoxide-1.

The designations "diol epoxide-1" and "diol epoxide-2" are commonly used to distinguish between the two pairs of enantiomers, which are diastereomeric to each other. nih.gov The (+) and (-) signs indicate the direction in which each enantiomer rotates plane-polarized light.

| Common Name | Absolute Configuration (Cahn-Ingold-Prelog) |

|---|---|

| (-)-diol epoxide-2 | (1R,2S,3S,4R) |

| (+)-diol epoxide-2 | (1S,2R,3R,4S) |

| (+)-diol epoxide-1 | (1R,2S,3R,4S) |

| (-)-diol epoxide-1 | (1S,2R,3S,4R) |

Table of Compound Names

| Abbreviation | Full Chemical Name |

| B[c]PhDE | benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxide |

| PAH | Polycyclic Aromatic Hydrocarbon |

Chemical Synthesis and Derivatization Methodologies for Bcphde and Its Adducts

Synthetic Pathways for BcPhDE Isomers

Benzo[c]phenanthrene (B127203) diol epoxides (BcPhDEs) exist as various stereoisomers, each possessing distinct chemical reactivities and biological potencies. The biological activity of these fjord-region diol epoxides, including their tumorigenic potential, is highly dependent on their stereochemical configuration. For instance, the (−)-anti-BcPh diol epoxide isomer has been identified as a particularly potent isomer in animal tumorigenesis assays. aacrjournals.org

The synthesis of fjord-region diol epoxides, such as BcPhDEs, involves specific chemical routes. Intermediates like 3-hydroxybenzo[c]phenanthrene are utilized in the synthesis of these compounds. doi.org Research has explored the reactions of four configurationally isomeric BcPhDEs with both native and denatured DNA in vitro to understand their adduct formation specificities. oup.com These studies highlight that each BcPh diol epoxide isomer demonstrates a remarkable preference for covalent binding to DNA over hydrolysis, yielding a unique distribution of products with DNA nucleosides and reacting extensively with deoxyadenosine (B7792050) residues. nih.gov The (−)-anti-BcPhDE isomer has shown to be 2.5 times more reactive towards DNA compared to analogous benzo[g]chrysene (B86070) isomers, making it the most reactive among several diol epoxides studied. nih.gov

Total Synthesis of Oligonucleotide Duplexes Incorporating Site-Specific this compound-DNA Adducts

The incorporation of site-specific this compound-DNA adducts into oligonucleotide duplexes is vital for mechanistic studies, including investigations into DNA repair and mutagenesis. Oligonucleotides containing these adducts are typically prepared through semi-automated synthesis techniques. pnas.orgoup.com

A common approach involves the use of phosphoramidites corresponding to the adducted nucleosides. For example, a diastereomeric mixture of 5′-dimethoxytrityl-3′-(N,N-diisopropyl)(β-cyanoethyl)phosphoramidites, corresponding to the cis-opened N6-deoxyadenosine (dAdo) adduct of (±)-BcPhDE-2, has been employed for this purpose. oup.com Yields for the coupling of these modified phosphoramidites have been reported to range from 10% to 50%. oup.com

Research findings indicate that this compound preferentially modifies adenine (B156593) residues in DNA. oup.comnih.govoup.com Specifically, the major this compound-DNA adducts are formed by the trans-addition of (4R,3S)-dihydroxy-(2S,1R)-epoxy-1,2,3,4-tetrahydro-BcPh to deoxyadenosine [(-)-BcPhDE-2dAt] and by the cis- and trans-addition of (4S,3R)-dihydroxy-(2S,1R)-epoxy-1,2,3,4-tetrahydro-BcPh to deoxyadenosine [(+)-BcPhDE-1dAc and (+)-BcPhDE-1dAt]. Smaller amounts of trans-addition of (-)-BcPhDE-2 were also observed to bind to deoxyguanosine. nih.gov The resulting adducted oligonucleotides are crucial for studying how DNA repair systems, such as the DNA mismatch repair (MMR) system, recognize and process these lesions. oup.com

Strategies for Aromatic Diol Epoxide DNA Model Adduct Synthesis

Polycyclic aromatic hydrocarbons (PAHs) exert their carcinogenic effects through metabolic activation, primarily via the diol epoxide pathway. This pathway involves cytochrome P-450 (CYP)-mediated oxidation of PAHs to diol epoxide metabolites, which then react with DNA to form adducts, leading to mutations and tumor induction. acs.orgnih.gov

Strategies for synthesizing DNA model adducts of aromatic diol epoxides are essential for understanding their interaction with DNA and their biological consequences. While various activation pathways exist for PAHs, the diol epoxide pathway is a well-studied route for DNA adduct formation. acs.orgnih.govacs.org

For the synthesis of stable adducts formed by PAH metabolites with 2'-deoxyribonucleosides, several methods have been investigated. These include:

Pd-mediated coupling: This method involves coupling a protected amino-catechol PAH derivative with a halo-2′-deoxyribonucleoside. nih.gov

Cu-mediated coupling: This approach entails the reaction of a halo-PAH catechol derivative with a 2′-deoxyribonucleoside. The copper-mediated method offers advantages such as economy, adaptability for large-scale preparations, utility for synthesizing isotopically labeled analogues (e.g., ¹³C- or ¹⁵N-labeled), and avoidance of bis-adduct formation as secondary products. nih.gov

The development of these synthetic methodologies allows for the preparation of specific DNA adducts, which are critical for biological studies aimed at determining the role of these adducts in tumorigenesis. nih.gov

Mechanistic Investigations of Bcphde Interactions with Deoxyribonucleic Acid Dna

BcPhDE-DNA Adduct Formation Chemistry

The interaction of this compound with DNA is characterized by its ability to form covalent adducts, a critical step in its genotoxic mechanism. This process involves the electrophilic epoxide ring of this compound reacting with nucleophilic sites on DNA nucleobases.

Nucleobase Specificity and Site Preference (e.g., Adenine (B156593) vs. Guanine (B1146940) Reactivity)

This compound isomers exhibit a notable specificity for reacting with both adenine and guanine residues in DNA, often showing a preference for deoxyadenosine (B7792050) (dA) adducts. For instance, the major DNA-binding metabolite, (-)-BcPhDE-2, forms deoxyadenosine and deoxyguanosine adducts in a ratio of approximately 3:1 in rodent embryo cell cultures wikipedia.org. Similarly, studies on calf thymus DNA revealed a 1.5:1.0 ratio for binding to adenine versus guanine for (-)-BcPhDE-2 nih.gov.

Fjord region diol epoxides, including this compound, are generally observed to yield high levels of adenine adducts upon reaction with DNA uni.lu. While most this compound isomers form 40-62% of their total exocyclic amino group adducts with deoxyadenosine when reacted competitively with deoxyguanosine monophosphate (dGMP) and deoxyadenosine monophosphate (dAMP), one specific isomer, (+)-BcPh DE-1, demonstrates a stronger preference, yielding approximately 85% deoxyadenosine adducts upon reaction with DNA wikipedia.org.

Table 1: Nucleobase Specificity of this compound Isomers

| This compound Isomer/Context | Adenine:Guanine Adduct Ratio (Approx.) | Deoxyadenosine Adducts (% of total exocyclic amino group adducts) | Reference |

| (-)-BcPhDE-2 (rodent embryo cells) | 3:1 (dA:dG) | N/A | wikipedia.org |

| (-)-BcPhDE-2 (calf thymus DNA) | 1.5:1.0 (dA:dG) | N/A | nih.gov |

| Most this compound isomers (competitive dGMP/dAMP reaction) | N/A | 40-62% | wikipedia.org |

| (+)-BcPh DE-1 (reaction with DNA) | N/A | ~85% | wikipedia.org |

Stereochemical Specificity in DNA Adduct Formation

The metabolic activation of benzo[c]phenanthrene (B127203) to its diol-epoxide forms occurs with high stereospecificity within cells wikipedia.org. The primary DNA-binding metabolite identified is (-)-BcPhDE-2, which possesses the (R,S)-diol-(S,R)-epoxide absolute configuration wikipedia.org. This stereoisomer is also associated with high carcinogenic activity in other hydrocarbon diol-epoxides wikipedia.org.

While metabolic activation shows high stereospecificity, both the (+)- and (-)-enantiomers of this compound-1 and this compound-2 are capable of forming DNA adducts when reacted with DNA in solution or in hamster embryo cell cultures wikipedia.org. The dihydrodiol epoxides where the epoxide oxygen and the benzylic hydroxyl group are in a trans relationship (often referred to as anti dihydrodiol epoxides or DE-2 derivatives) react extensively with both deoxyguanosine and deoxyadenosine residues in DNA to form trans adducts fishersci.at. Conversely, the syn or DE-1 isomer primarily yields a trans deoxyadenosine adduct fishersci.at. The preference for trans versus cis ring opening by the exocyclic amino groups of free nucleotides is more pronounced for the DE-2 diastereomer, where the benzylic hydroxyl group and the epoxide oxygen are trans wikipedia.org.

Regiochemistry of Dihydrodiol Epoxide Ring Opening at the Benzylic Position

The formation of this compound-DNA adducts involves the opening of the epoxide ring, typically at the benzylic carbon. This ring opening occurs at the C-1 position of the epoxide xenbase.orgfishersci.no. Upon trans-adduct formation, the absolute configuration at C-1 of the epoxide undergoes inversion fishersci.ca. The dihydrodiol epoxides, particularly those with a trans arrangement between the epoxide oxygen and the benzylic hydroxyl group (anti-DE-2), are known to react to form trans adducts extensively with DNA nucleobases fishersci.at.

Quantitative Analysis of this compound-DNA Adduct Levels

The quantification of this compound-DNA adducts is crucial for understanding the extent of DNA damage. Adduct levels can be estimated by measuring UV absorption after reaction nih.gov. More precise quantification is achieved following enzymatic digestion of the modified DNA and subsequent chromatographic separation of the this compound-deoxyribonucleoside adducts from unmodified nucleosides nih.gov. High-performance liquid chromatography (HPLC) coupled with UV-absorption and 32P-postlabeling techniques are commonly employed for the quantitative analysis of adducts generated by the four configurationally isomeric BcPhDEs with native or denatured DNA in vitro fishersci.at. Research has shown that over 74% of the BcPh-deoxyribonucleoside adducts formed in various rodent embryo cell cultures result from the reaction of (-)-BcPhDE-2 with DNA wikipedia.org.

Sequence Contextual Influences on DNA Adduct Formation

The formation of this compound-DNA adducts is influenced by the surrounding DNA sequence context. Noncovalent interactions, such as intercalation of the hydrocarbon residue into the DNA structure, are suggested to play a significant role in the transition state for adduct formation, particularly in double-stranded DNA wikipedia.orgfishersci.at. Changes in adduct distribution upon DNA denaturation further indicate the influence of DNA structure wikipedia.org.

Specific mutational "hot spots" are observed, and these are unique to each configurational isomer of this compound within target genes like the supF gene fishersci.at. For example, (-)-BcPhDE-2-induced mutations in the supF gene showed a 1.5:1.0 ratio of mutations at adenine versus guanine, consistent with its binding preference in calf thymus DNA nih.gov. Studies using (+/-)-anti-BcPHDE in Chinese hamster ovary (CHO) cells revealed that forward mutations in the dihydrofolate reductase (dhfr) gene preferentially targeted mRNA splice acceptor sites uni.lu. These mutations predominantly involved transversion base substitutions at purines (R→T), with A→T transversions accounting for 42% of the induced changes uni.lu. Furthermore, a significant DNA strand bias has been observed, favoring mutations on the nontranscribed strand (e.g., a 7:1 ratio at the 3' end of the dhfr gene) wikipedia.org. Specifically, all identified mutations in the DU61 mutant involved adenines on the nontranscribed strand at positions 107 or 108 wikipedia.org.

Cellular Responses to this compound-Induced DNA Damage

Cells possess a sophisticated array of DNA repair mechanisms to counteract the constant onslaught of DNA damage, whether from endogenous metabolic processes or exogenous agents like this compound microbenotes.comnih.gov. The cellular response to this compound-induced DNA damage primarily involves pathways designed to recognize and remove bulky lesions, followed by accurate DNA synthesis to restore the original genetic information. Failure in these repair processes can lead to the persistence of this compound-DNA adducts, which can then interfere with DNA replication and transcription, ultimately resulting in mutations wikipedia.orgnih.govmdpi.com.

DNA Repair Pathway Dynamics in this compound Adduct Processing

The processing of this compound-induced DNA adducts largely relies on excision repair mechanisms, which operate by removing the damaged nucleotide(s) and replacing them with correct ones news-medical.netwikipedia.org. While multiple repair pathways exist, their involvement in processing this compound adducts varies based on the nature of the lesion.

Mismatch Repair (MMR) Pathway Recognition and Mediation of Cellular Outcomes

The Mismatch Repair (MMR) pathway is a crucial system primarily responsible for recognizing and correcting erroneous insertions, deletions, and mis-incorporations of bases that arise during DNA replication and recombination microbenotes.comwikipedia.orgcreative-diagnostics.comcusabio.comkegg.jp. MMR also plays a role in repairing some forms of DNA damage wikipedia.orgcreative-diagnostics.com. In eukaryotes, MMR proteins like MSH2-MSH6 (MutSα) identify the mismatch, leading to the recruitment of MutL homologs (e.g., MLH1, PMS2) wikipedia.orgkegg.jp. The repair process involves the degradation of the error-containing strand by exonucleases (e.g., Exo1), followed by DNA polymerase-mediated synthesis and ligation microbenotes.comwikipedia.orgcreative-diagnostics.comsketchy.com.

However, this compound-induced DNA adducts are typically bulky lesions that cause significant distortion to the DNA helix rather than simple base mismatches nih.govwikipedia.orglibretexts.orgbyjus.com. Therefore, MMR is generally not considered the primary pathway for the direct repair of this compound adducts. While MMR can contribute to genomic stability by addressing replication errors that might occur if a DNA polymerase attempts to bypass a this compound adduct and misincorporates a base, its direct recognition and excision of the bulky adduct itself are limited microbenotes.comwikipedia.org.

Nucleotide Excision Repair (NER) Mechanisms

Nucleotide Excision Repair (NER) is the predominant and most versatile DNA repair pathway for removing bulky DNA adducts and helix-distorting lesions, such as those induced by ultraviolet (UV) light or chemical carcinogens like this compound nih.govlibretexts.orgwikipedia.orgsketchy.combyjus.comwikipedia.orgnih.govnih.govsigmaaldrich.com. NER can be broadly divided into two sub-pathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER) microbenotes.comwikipedia.orgsigmaaldrich.com.

Global Genomic NER (GG-NER) : This pathway is responsible for repairing damage throughout the entire genome, including both actively transcribed and non-transcribed regions microbenotes.comwikipedia.orgsigmaaldrich.com. GG-NER initiates with damage sensing proteins, such as the XPC-Rad23B complex and DNA-damage binding (DDB) proteins (DDB1 and DDB2/XPE), which constantly scan the genome for helix distortions caused by bulky adducts wikipedia.orgnih.gov.

Transcription-Coupled NER (TC-NER) : This sub-pathway specifically targets DNA damage that occurs on the transcribed strand of actively expressed genes microbenotes.comwikipedia.orgnih.govsigmaaldrich.com. TC-NER is initiated when RNA polymerase stalls at a lesion during transcription, acting as a signal to recruit NER machinery wikipedia.orgnih.gov.

Both GG-NER and TC-NER converge on a common set of steps for lesion removal and repair:

Damage Recognition : As described above, specific protein complexes recognize the bulky adduct and the resulting DNA helix distortion wikipedia.orgnih.gov.

Unwinding : Following recognition, the DNA helix around the lesion is unwound by helicases within the TFIIH complex (e.g., XPB and XPD), creating a bubble wikipedia.orgnih.gov.

Dual Incision : Endonucleases, specifically XPG and the XPF-ERCC1 heterodimer, make incisions on both the 3' and 5' sides of the lesion, respectively wikipedia.orgnih.govnih.gov. In eukaryotes, this typically excises a single-stranded DNA segment of 24-32 nucleotides containing the adduct wikipedia.orgnih.gov.

Gap Filling : A DNA polymerase (e.g., Polδ or Polε) then synthesizes a new DNA strand using the undamaged complementary strand as a template sketchy.comwikipedia.orgnih.gov.

Ligation : Finally, DNA ligase seals the remaining nick, restoring the integrity of the DNA double helix sketchy.comwikipedia.orgnih.gov.

Given that this compound forms bulky DNA adducts that significantly distort the DNA helix nih.govwikipedia.orglibretexts.org, NER is the primary and most efficient repair pathway for these lesions.

Base Excision Repair (BER) Pathways

Base Excision Repair (BER) is a distinct DNA repair pathway that primarily addresses small, non-helix-distorting base lesions, such as those resulting from oxidation, alkylation, or deamination microbenotes.comnews-medical.netwikipedia.orgsketchy.combyjus.comwikipedia.orgnih.govsigmaaldrich.combritannica.comyoutube.comcreative-diagnostics.comjove.comgenome.jp. Unlike NER, BER typically removes a single damaged base or a short patch of nucleotides (1-13 nucleotides) sigmaaldrich.comcreative-diagnostics.comgenome.jp.

The BER pathway involves several key steps:

Damage Recognition and Base Removal : DNA glycosylases specifically recognize and remove the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site (also known as an abasic site) wikipedia.orgsketchy.combyjus.combritannica.comyoutube.comcreative-diagnostics.comjove.com.

Incision at AP Site : An AP endonuclease (APE1 in humans) then incises the phosphodiester backbone at the 5' side of the AP site sketchy.combyjus.combritannica.comyoutube.comcreative-diagnostics.comjove.com.

Gap Processing and Filling : The resulting gap is processed, and DNA polymerase (e.g., DNA polymerase β) fills in the correct nucleotide(s) using the complementary strand as a template sketchy.combyjus.combritannica.comyoutube.comjove.comlibretexts.org.

Ligation : DNA ligase seals the remaining nick to complete the repair sketchy.combyjus.combritannica.comyoutube.comjove.com.

While BER is critical for maintaining genomic stability against common endogenous DNA damage, it is generally not the primary mechanism for repairing bulky this compound adducts due to their significant distortion of the DNA helix wikipedia.orgcreative-diagnostics.com.

Table 1: Overview of Major Single-Strand DNA Repair Pathways and Their Relevance to this compound Adducts

| DNA Repair Pathway | Primary Type of Damage Repaired | Key Features | Relevance to this compound Adducts |

| Mismatch Repair (MMR) | Replication errors (mismatches, small insertions/deletions) wikipedia.orgcreative-diagnostics.comkegg.jp | Distinguishes new vs. template strand; involves MutS/MSH, MutL/MLH, exonucleases, DNA polymerase, ligase microbenotes.comwikipedia.orgcreative-diagnostics.com | Unlikely to be primary repair; may address misincorporations if adduct is bypassed microbenotes.comwikipedia.org |

| Nucleotide Excision Repair (NER) | Bulky adducts, helix-distorting lesions (e.g., UV-induced photoproducts, chemical carcinogen adducts) nih.govlibretexts.orgwikipedia.orgsketchy.combyjus.comwikipedia.orgnih.govsigmaaldrich.com | Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER); removes 24-32 nt segment wikipedia.orgwikipedia.orgnih.gov | Primary pathway for direct removal of this compound-induced bulky adducts nih.govwikipedia.orglibretexts.orgbyjus.com |

| Base Excision Repair (BER) | Small, non-helix-distorting base lesions (e.g., oxidized, alkylated, deaminated bases) byjus.comwikipedia.orgsigmaaldrich.combritannica.comcreative-diagnostics.comjove.comgenome.jp | Initiated by DNA glycosylases; removes single base or short patch (1-13 nt) byjus.combritannica.comcreative-diagnostics.comgenome.jp | Not a primary pathway due to bulky nature and helix distortion caused by this compound adducts wikipedia.orgcreative-diagnostics.com |

DNA Strand-Specific Repair of this compound Adducts

DNA strand-specific repair refers to the preferential repair of DNA lesions on one strand over another, most notably the transcribed strand of active genes. This phenomenon is primarily mediated by Transcription-Coupled Nucleotide Excision Repair (TC-NER) wikipedia.orgnih.govsigmaaldrich.com. When RNA polymerase encounters a DNA lesion on the transcribed strand, it stalls, acting as a signal that recruits the NER machinery to the site of damage wikipedia.orgnih.gov. This ensures that actively transcribed genes are repaired more efficiently, preventing transcription blockages and maintaining gene expression.

Research on this compound-induced DNA damage has provided evidence for such strand-specific repair. Studies investigating the mutagenic specificity of this compound in the dihydrofolate reductase (DHFR) gene of Chinese hamster ovary (CHO) cells revealed a significant mutational strand bias pnas.org. Specifically, mutations induced by this compound predominantly occurred on the non-transcribed strand, with purine (B94841) to thymine (B56734) (R→T) transversions being highly prevalent pnas.orgnih.gov. For instance, reversions at the 5' end of the gene arose exclusively by substitution on the non-transcribed strand, while those at the 3' end showed a 7:1 bias favoring the non-transcribed strand pnas.org. This observed bias strongly suggests that the transcribed strand is preferentially repaired, likely through TC-NER, thereby reducing the frequency of mutations on that strand pnas.org. The involvement of RNA polymerase in directing this selective repair recruitment is a key factor in this strand preference nih.govpnas.org.

This compound-Mediated Mutagenesis Mechanisms

The genotoxic effects of this compound are largely attributed to its ability to form DNA adducts that, if left unrepaired or misrepaired, can lead to mutations during DNA replication wikipedia.orgnih.govmdpi.comscispace.com. DNA polymerases, which are responsible for synthesizing new DNA strands, can encounter these adducts during replication. Depending on the type of adduct and the specific polymerase involved, the polymerase may either bypass the lesion, leading to misincorporation of nucleotides, or be stalled, potentially triggering other cellular responses nih.govmdpi.com.

Research has elucidated specific mutational signatures associated with this compound-DNA adducts:

Transversion Base Substitutions : Studies have consistently shown that this compound primarily induces transversion base substitutions at purine sites (R→T) pnas.orgnih.gov. This means that a purine base (Adenine or Guanine) is replaced by a pyrimidine (B1678525) base (Thymine or Cytosine).

A→T Mutations : Among the transversion mutations, A→T transversions have been identified as the most prevalent type of mutation induced by this compound nih.gov. For example, in the DHFR gene, A→T mutations accounted for a significant percentage of the induced changes nih.gov.

Sequence Context and Stereochemistry : The mutagenicity of this compound adducts is influenced by both the DNA sequence context and the stereochemistry of the adduct tandfonline.compnas.org. For instance, this compound-deoxyadenosine (dA) adducts showed significant differences in mutagenic frequency depending on the configuration at C-1, the site of hydrocarbon attachment to the purine tandfonline.com. Adducts with a 1R configuration were found to be significantly less mutagenic than those with a 1S configuration in certain sequence contexts tandfonline.com. This highlights how the precise structural interaction between the adduct and the DNA can dictate the mutagenic outcome.

Target Bias : this compound has been shown to preferentially target certain sites within genes, such as mRNA splice acceptor sites nih.gov. This target bias could be influenced by chromatin structure in vivo or by sequence contexts that lead to adduct conformations less amenable to efficient repair nih.gov.

The underlying mechanism of this compound-mediated mutagenesis involves the miscoding potential of the DNA adducts. When DNA polymerases encounter these bulky lesions, they may insert an incorrect nucleotide opposite the adduct, or bypass the lesion altogether, leading to a deletion or frameshift mutation upon subsequent replication nih.govscispace.com. These mutations, particularly those affecting critical genes like oncogenes or tumor suppressor genes, can contribute to the initiation and progression of diseases such as cancer nih.govmdpi.com.

Table 2: Key Research Findings on this compound-Mediated Mutagenesis

| Research Aspect | Key Findings | Reference |

| Primary Mutation Type | Transversion base substitutions at purines (R→T), with A→T being most prevalent. | pnas.orgnih.gov |

| Mutational Strand Bias | Mutations preferentially occur on the non-transcribed strand, implying preferential repair of the transcribed strand. | pnas.org |

| Stereochemical Influence | Mutagenicity of this compound-dA adducts depends strongly on the configuration at C-1 (e.g., 1R vs. 1S configurations show significant differences in mutagenic frequency). | tandfonline.com |

| Sequence Context Effects | DNA sequence context can profoundly affect the quantitative and qualitative pattern of adduct mutagenesis. | scispace.comtandfonline.com |

| Target Bias | Preferential targeting of certain sites within genes, such as mRNA splice acceptor sites. | nih.gov |

Mutational Specificity and Spectrum Induced by this compound Stereoisomers (e.g., Transversions)

This compound is known to induce specific types of mutations in DNA, predominantly purine to thymine (R→T) transversions. nih.govpnas.orgpnas.orgnih.gov Studies in Chinese hamster ovary (CHO) cells have shown that the preferred mutation induced by (+/-)-3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene (this compound) in the dihydrofolate reductase gene was a purine to thymine transversion on the nontranscribed strand, particularly at the 5'-RRR-3' sequence (where R is a purine). nih.govpnas.org

Different stereoisomers of this compound exhibit varying mutagenic specificities. For instance, in one study, R→T transversions accounted for 88% of all induced base changes. nih.govpnas.org Another study comparing (+/-)-anti-BcPHDE with a structurally similar compound, (+/-)-syn-BgCDE, found that both induced transversion base substitutions at purines (R→T), with A→T being the most prevalent type of mutation. nih.gov

Table 1: Mutational Spectrum Induced by this compound

| Mutation Type | Percentage of Induced Changes (Example 1) nih.govpnas.org | Percentage of Induced Changes (Example 2: A→T for (+/-)-anti-BcPHDE) nih.gov |

| Purine→Thymine Transversions | 88% | 42% (A→T specifically) |

| Other Base Changes | 12% | Not specified |

Impact of this compound Adducts on DNA Polymerase Activity and Translesion Synthesis

This compound adducts significantly impact DNA replication by inhibiting DNA polymerase activity and affecting translesion synthesis (TLS). nih.govnih.gov Specifically, N6-deoxyadenosine (dA) adducts derived from this compound cause erroneous purine incorporation and substantial blockage of primer elongation by human mitochondrial DNA polymerase gamma (pol gamma). nih.gov While the catalytic subunit of pol gamma alone misincorporated dAMP and dGMP opposite certain adducts, the presence of the p55 processivity subunit allowed for the incorporation of all four nucleotides, but only limited translesion synthesis past some adducts, and no bypass past this compound-dA adducts. nih.gov

This compound adducts of both guanine and adenine are recognized as significant blocks to pol γ strand extension. nih.gov Translesion synthesis is a DNA damage tolerance pathway that enables the replication machinery to bypass DNA lesions. nih.govjax.org Specialized DNA polymerases are recruited for this process. nih.govnih.gov For instance, while this compound adducts are strong blocks, other similar polycyclic aromatic hydrocarbon (PAH) adducts, like those from benzo[a]pyrene (B130552) diol epoxide (BPDE), can be bypassed by Y-family polymerases such as pol η and pol κ, albeit with varying efficiencies and error rates. nih.govacs.orgnih.gov The presence of this compound-dA adducts can also inhibit the activity of helicases, such as BLM helicase. researchgate.netresearchgate.net

Influence on Genomic Stability and Mutation Frequency

The formation of DNA adducts by this compound directly contributes to genomic instability and an increased mutation frequency. pnas.orgaliyuncs.comnih.gov Research indicates a linear relationship between the frequency of mutations and the level of carcinogen binding to vector DNA, suggesting that mutations are a direct consequence of this compound-DNA adducts. pnas.orgoup.com For example, treatment with (+/-)-anti-BcPHDE led to an induced mutation frequency nearly 19-fold higher than the spontaneous rate in Chinese hamster ovary cells. nih.gov

Genomic instability is characterized by higher than normal rates of mutation and can arise from unrepaired or misrepaired DNA damage. aliyuncs.comlumc.nl The persistence of DNA damage, particularly when DNA repair mechanisms are insufficient, can lead to an enhanced mutation frequency. nih.gov

Analysis of Mutational Strand Bias

A notable characteristic of this compound-induced mutagenesis is its strong strand bias. nih.govpnas.orgpnas.orgresearchgate.net Mutations preferentially occur on the nontranscribed strand of DNA. nih.govpnas.orgpnas.orgwikipedia.org This phenomenon is consistent with the model of preferential repair of the transcribed DNA strand. nih.govpnas.orgpnas.org Even though this compound adducts form with equivalent frequency on both DNA strands, the mutations are biased towards the nontranscribed strand, supporting the idea that strand-specific repair mechanisms are at play. pnas.org The involvement of RNA polymerase in the selective recruitment of repair mechanisms to the transcribed strand has been discussed as a potential explanation for this bias. nih.govpnas.org

Induction of Programmed Cell Death (Apoptosis) by this compound

This compound has been shown to induce programmed cell death, or apoptosis. scispace.comresearchgate.net Apoptosis is a critical physiological process for maintaining homeostasis and eliminating damaged or unwanted cells. scielo.org.arabcam.cn DNA damage is a well-established trigger for the induction of apoptosis. abcam.cnbdbiosciences.comfrontiersin.org

Molecular Mechanisms Linking DNA Damage and Apoptosis Induction

The molecular mechanisms linking DNA damage induced by agents like this compound to apoptosis involve a cascade of cellular responses. Double-stranded DNA breaks, which can result from DNA damage, lead to the phosphorylation of histone H2AX (γH2AX), a key marker and initiator of DNA damage signaling. bdbiosciences.com This signaling can activate pathways that culminate in apoptosis. abcam.cnbdbiosciences.comnih.gov

Poly [ADP-Ribose] Polymerase (PARP), a nuclear enzyme involved in DNA repair, is also implicated. During apoptosis, PARP is cleaved by Caspase-3, leading to its inactivation. The 89 kDa-cleaved fragment of PARP serves as a marker for cellular apoptosis, indicating the cell's inability to repair DNA damage. bdbiosciences.comfrontiersin.org Apoptosis can proceed via two main routes: the mitochondrial (intrinsic) pathway or the death receptor (extrinsic) pathway. abcam.cn DNA damage frequently triggers the mitochondrial pathway of apoptosis, which involves the permeabilization of the mitochondrial outer membrane and the release of proapoptotic proteins. abcam.cn

Role of Functional Repair Complexes in Apoptotic Response

The efficiency and functionality of DNA repair complexes play a crucial role in determining whether a cell undergoes repair, cell cycle arrest, or apoptosis in response to DNA damage. scispace.comfrontiersin.orgmdpi.com Cells with functional DNA repair mechanisms, such as the nucleotide excision repair (NER) pathway, can mitigate the damage caused by chemical carcinogens like this compound. researchgate.net

Conversely, if DNA damage is not efficiently repaired, cells may be shunted towards programmed cell death. frontiersin.orgmdpi.com For instance, cells defective in mismatch repair (MMR) pathways exhibit high resistance to various DNA damaging agents, suggesting that functional MMR is important for initiating DNA damage-induced apoptosis. researchgate.net This highlights that the interplay between DNA damage and repair pathways dictates the cellular fate, with apoptosis serving as a critical mechanism to eliminate cells with irreparable DNA damage, thereby preventing the propagation of mutations and maintaining genomic integrity. frontiersin.orgmdpi.com

This compound Interactions with Mitochondrial DNA (mtDNA)

This compound, specifically 3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene, is a diol epoxide metabolite of benzo[c]phenanthrene, formed through the action of liver cytochromes P450 and epoxide hydrolases nih.govpnas.orgnih.gov. These metabolites are known to react with purine bases in DNA, leading to the formation of stereoisomeric DNA adducts nih.gov.

Formation of this compound Adducts in the Mitochondrial Genome

BcPhDEs exhibit a notable efficiency in covalently binding to DNA when compared to other diol epoxides like benzo[a]pyrene diol epoxides (BaP DEs) acs.org. A significant proportion of BcPh-DNA adducts are formed with deoxyadenosine (dA), a characteristic shared with potent carcinogens such as 7,12-dimethylbenz[a]anthracene (B13559) nih.govnih.gov. For instance, one specific isomer, (+)-3(R),4(S)-dihydroxy-1(R),2(S)-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene, has been shown to yield approximately 85% dA adducts upon reaction with DNA acs.org. In competitive reactions involving equimolar mixtures of deoxyadenosine monophosphate (dAMP) and deoxyguanosine monophosphate (dGMP), BcPh DE isomers typically result in 40-62% of the total exocyclic amino group adducts being dA adducts acs.org.

Mitochondrial DNA (mtDNA) is particularly susceptible to damage from PAHs due to the absence of a robust mitochondrial nucleotide excision repair (NER) pathway, which is present in nuclear DNA nih.gov. While direct quantification of this compound adducts in mtDNA versus nuclear DNA can vary across studies, the general susceptibility of mtDNA to PAH-induced damage, and the documented inhibitory effects of this compound adducts on mitochondrial DNA polymerase gamma (pol γ), strongly indicate their formation within the mitochondrial genome nih.govoup.com.

The distribution of adducts formed from BcPh DEs can be influenced by the specific isomer and the context of the DNA. Table 1 summarizes typical adduct distributions:

Table 1: this compound Adduct Distribution

| Adduct Type | Percentage (Competitive Reaction with dAMP/dGMP) acs.org | Percentage (Reaction with DNA, specific isomer) acs.org |

| dA Adducts | 40-62% | ~85% (for (+)-3(R),4(S)-dihydroxy-1(R),2(S)-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene) |

| dG Adducts | 38-60% | ~15% (for (+)-3(R),4(S)-dihydroxy-1(R),2(S)-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene) |

Consequences for Mitochondrial DNA Replication and Gene Expression

The formation of this compound adducts, particularly those involving deoxyadenosine, poses significant impediments to human mitochondrial DNA replication. These adducts act as substantial blocks to the strand extension activity of human mitochondrial DNA polymerase gamma (pol γ) nih.govoup.comnih.gov. Studies have revealed that the catalytic subunit of pol γ alone exhibits a weak capacity for nucleotide incorporation opposite these diol epoxide adducts and is unable to perform translesion synthesis oup.comnih.gov. Even with the presence of the p55 accessory subunit, which typically enhances polymerase processivity, only limited, one-base extension beyond certain adducts (e.g., BaP DE-dG) is observed, with even weaker or no extension occurring past dA adducts derived from both BaP and BcPh DEs oup.comnih.gov.

This pervasive blockage by this compound adducts leads to erroneous purine incorporation and a significant impediment to further primer elongation during mtDNA synthesis oup.comnih.gov. Such inhibition of translesion synthesis is consistent with observed reductions in mitochondrial DNA synthesis in cellular models following exposure to PAHs nih.govoup.com.

Beyond direct polymerase inhibition, BcPh DE-dA adducts can also interfere with the activity of DNA helicases, enzymes crucial for unwinding DNA during replication and repair. For instance, the Werner syndrome protein (WRN) helicase, involved in genome maintenance, is inhibited by BcPh DE-dA lesions in a manner dependent on both the DNA strand and the adduct's stereochemistry nih.govresearchgate.net. Cis-opened adducts have been found to be more potent inhibitors of WRN-catalyzed duplex unwinding than their trans-opened counterparts nih.govresearchgate.net. This stereochemical sensitivity in helicase inhibition further underscores the complex mechanistic consequences of this compound adduct formation on DNA processing.

Table 2 summarizes the observed impact of this compound adducts on human DNA polymerase gamma activity:

Table 2: Impact of this compound Adducts on Human DNA Polymerase Gamma (pol γ) Activity

| Adduct Type | Pol γ Catalytic Subunit Alone | Pol γ with p55 Accessory Subunit | Consequence | Source |

| BcPh DE–dA | Weak incorporation, no translesion synthesis oup.comnih.gov | Weaker or no extension oup.comnih.gov | Erroneous purine incorporation, significant blockage of primer elongation, potential reduction in mtDNA copy number oup.comnih.gov | oup.comnih.gov |

Advanced Analytical and Spectroscopic Characterization of Bcphde Dna Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adducts

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) for Distance Determination

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful Nuclear Magnetic Resonance (NMR) technique that provides information about through-space interactions between atomic nuclei, primarily protons chem960.comwikipedia.org. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, making it an invaluable tool for determining inter-proton distances and, consequently, the three-dimensional solution structure of molecules chem960.comwikipedia.org.

In the context of BcPhDE-DNA adducts, 2D NOESY is extensively used to determine the solution conformation of DNA oligonucleotide duplexes containing these modifications wikipedia.org. By analyzing the NOESY cross-peaks between the protons of the this compound moiety and the surrounding DNA bases, researchers can precisely map the orientation and position of the covalently attached polycyclic aromatic hydrocarbon (PAH) within the DNA helix wikipedia.org.

Key Findings from 2D NOESY Studies on this compound-DNA Adducts:

Intercalation: Studies have revealed that the benzo[c]phenanthrene (B127203) ring of the adduct often intercalates into the DNA helix, a common mode of interaction for planar aromatic compounds wikipedia.org. This intercalation can occur either to the 3'-side or 5'-side of the adduct site, depending on the specific stereoisomer of this compound and the DNA sequence context wikipedia.org.

Local Distortions: The intercalation and covalent attachment lead to significant local distortions of the DNA backbone and base pairing at and around the adducted site wikipedia.org. 2D NOESY provides detailed insights into these localized structural perturbations, such as changes in the sugar puckers and glycosidic bond angles of the modified and adjacent nucleotides wikipedia.org.

Stereoisomer-Specific Conformations: The stereochemistry of the this compound epoxide plays a crucial role in dictating the resulting DNA adduct conformation wikipedia.orguni.lu. 2D NOESY can differentiate between the distinct solution conformations adopted by DNA duplexes modified by different this compound stereoisomers, which correlates with their varying biological activities, including mutagenicity wikipedia.orguni.lu.

Conformational Analysis of this compound-Modified DNA Duplexes

Conformational analysis of DNA duplexes is critical for understanding how DNA interacts with various molecules, including carcinogens, and how these interactions influence its biological functions. This compound modification is known to induce significant conformational perturbations in DNA duplexes, which are central to their mutagenic and potentially carcinogenic effects wikipedia.orguni.lunih.govsuprabank.org.

The covalent binding of this compound to DNA bases, particularly deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), leads to the formation of bulky adducts that disrupt the regular B-DNA helical structure wikipedia.orgnih.gov. The extent and nature of these conformational changes are highly dependent on the specific stereoisomer of this compound and the sequence context of the adduction site uni.lu.

Observed Conformational Changes in this compound-Modified DNA:

Helix Unwinding and Bending: The bulky nature of the this compound moiety can cause localized unwinding and bending of the DNA helix to accommodate the adduct wikipedia.org. This distortion can affect the accessibility of the DNA to repair enzymes and polymerases, influencing the fidelity of DNA replication and transcription.

Base Displacement and Stacking Disruptions: The intercalative binding of the this compound ring often results in the displacement of the adducted base from the helix stack or significant alterations in the stacking interactions of adjacent bases wikipedia.org. This can lead to a localized "kink" or "bulge" in the DNA structure.

Impact on Base Pairing: While some adducts may maintain a degree of base pairing with the complementary strand, others can severely disrupt hydrogen bonding, leading to mispairing during replication wikipedia.org. The obstruction of Watson-Crick hydrogen bond edges by the adduct can prevent proper base pairing.

Influence of Stereochemistry: The configuration at the site of attachment of the hydrocarbon to the purine (B94841) base in this compound-dA adducts strongly influences their mutagenicity and, by extension, their conformational impact on DNA uni.lu. For instance, certain stereoisomers may induce near-mirror image conformations in the DNA duplex, leading to distinct structural properties that can explain differential mutagenicities and repair susceptibilities.

Spectroscopic Approaches for Investigating DNA Binding Interactions

Spectroscopic techniques are indispensable tools for studying the interactions between chemical compounds and DNA, offering detailed insights into binding affinities, modes of interaction, and induced structural changes.

Fluorescence Displacement Assays for Binding Affinity

Fluorescence displacement assays (FID) are a widely used and sensitive method for quantifying the binding affinity and selectivity of compounds to DNA. This technique relies on the principle that a fluorescent DNA-binding probe, when bound to DNA, exhibits enhanced fluorescence. The addition of a competing ligand, such as this compound, displaces the fluorescent probe from its DNA binding site, leading to a decrease in the observed fluorescence signal.

Methodology and Application: In a typical FID assay, a known concentration of DNA is pre-incubated with a fluorescent intercalator (e.g., ethidium (B1194527) bromide) or a minor groove binder (e.g., DAPI). The fluorescence intensity of this complex is then measured. Increasing concentrations of the test compound (this compound) are subsequently added, and the decrease in fluorescence is monitored. The extent of fluorescence quenching is directly related to the binding affinity of the test compound for the DNA.

Data Table: Illustrative Fluorescence Displacement Data (Hypothetical for this compound)

| [this compound] (µM) | Relative Fluorescence Intensity (Arbitrary Units) |

| 0 | 100 |

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

| 2.0 | 35 |

| 5.0 | 10 |

This table illustrates a hypothetical decrease in fluorescence intensity as this compound displaces a fluorescent probe from DNA, indicative of binding.

By analyzing the displacement curves, parameters such as the inhibition constant (Ki) or the binding constant (Kb) can be determined, providing quantitative measures of binding affinity. Furthermore, by using different fluorescent probes that bind to specific DNA structures (e.g., AT-rich, GC-rich, G-quadruplexes), FID assays can assess the structural selectivity of the compound's binding.

Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

Application in this compound-DNA Interactions: CD spectroscopy is widely employed to monitor the conformational polymorphism of DNA and how it changes upon interaction with compounds like this compound.

B-DNA to A-DNA Transitions: Canonical B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Changes in these bands, or the appearance of new ones, can indicate transitions to other DNA forms, such as A-form (positive maximum near 270 nm, minimum near 210 nm) or Z-form (inverted spectrum with a negative band near 290 nm and a positive band near 260 nm).

Intercalation vs. Groove Binding: While CD spectroscopy alone may not definitively distinguish between all binding modes, significant changes in the CD spectrum, particularly in the 260-280 nm region, are often indicative of strong binding that perturbs the DNA's secondary structure, such as intercalation.

Illustrative CD Spectral Changes (General DNA-Ligand Interaction)

| DNA Conformation | Characteristic CD Peaks (Approximate Wavelengths) |

| B-DNA | Positive at ~275 nm, Negative at ~245 nm |

| A-DNA | Positive at ~270 nm, Negative at ~210 nm |

| Z-DNA | Negative at ~290 nm, Positive at ~260 nm |

This table summarizes general characteristic CD spectral features for different DNA conformations, which can be altered upon binding of compounds like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy in Binding Studies

Application in this compound-DNA Binding: FTIR spectroscopy is a valuable tool for investigating the structural impact of this compound binding to DNA at a molecular level.

Monitoring Conformational Transitions: FTIR can detect structural transitions in DNA, such as the B- to A-like transition, which can occur in response to environmental factors or ligand binding. Specific absorption bands in the infrared spectrum are indicative of particular DNA conformations.

Changes in Base Pairing and Stacking: The vibrational modes of DNA bases are sensitive to their hydrogen bonding and stacking interactions. Upon this compound adduct formation, disruptions in these interactions can lead to shifts or changes in the intensity of characteristic FTIR bands, providing insights into the nature of the DNA damage. The region between 800-1800 cm⁻¹ is particularly informative for DNA structure.

Sugar-Phosphate Backbone Alterations: The sugar-phosphate backbone of DNA also exhibits characteristic FTIR bands. Changes in these bands can indicate alterations in the backbone conformation, which often accompany bulky adduct formation.

Illustrative FTIR Bands for DNA (General)

| Wavelength/Wavenumber (cm⁻¹) | Assignment/Significance |

| ~1710 | C=O stretching (thymine, guanine) |

| ~1660 | C=O stretching (cytosine, adenine) |

| ~1220 | Asymmetric PO₂⁻ stretching (sugar-phosphate backbone) |

| ~1080 | Symmetric PO₂⁻ stretching (sugar-phosphate backbone) |

This table lists general characteristic FTIR absorption bands for DNA, which can be monitored for changes upon this compound binding.

Molecular and Cellular Analytical Techniques

Beyond isolated molecular interactions, molecular and cellular analytical techniques are crucial for understanding the broader biological impact of this compound-DNA adducts within a living system. These techniques provide insights into the cellular responses, mutagenic outcomes, and repair processes associated with DNA damage.

Key Molecular and Cellular Analytical Techniques:

DNA Sequencing for Mutation Analysis: DNA sequencing is a fundamental technique used to identify specific mutations induced by this compound-DNA adducts uni.lusuprabank.orgnih.gov. By comparing the DNA sequence of treated cells or organisms with controls, researchers can pinpoint mutational hotspots, determine the types of base substitutions (e.g., transversions, transitions), and identify sequence preferences for adduct formation and subsequent mutagenesis uni.lusuprabank.orgnih.gov. Studies have shown that this compound-induced mutations often involve transversion base substitutions at purines (R→T), with A→T transversions being particularly prevalent suprabank.orgnih.gov.

Mass Spectrometry (MS) for Adduct Identification and Quantification: High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the unambiguous identification and precise quantification of specific this compound-DNA adducts in biological samples, including cellular DNA or tissue extracts. This technique allows for the detection of very low levels of adducts, serving as biomarkers of exposure and providing insights into the metabolic activation pathways of this compound.

Cell-based Assays for Biological Endpoints:

Mutagenesis Assays: These assays, often utilizing shuttle vectors or reporter genes, assess the frequency and spectrum of mutations induced by this compound in living cells uni.lusuprabank.org. They can reveal the mutagenic potency of different this compound stereoisomers and the influence of DNA sequence context on mutation rates uni.lu.

DNA Repair Assays: Techniques that measure the efficiency of DNA repair pathways in removing this compound-DNA adducts are vital for understanding cellular defense mechanisms nih.gov. These can involve monitoring the persistence of adducts over time or assessing the activity of specific repair enzymes.

Cell Survival and Proliferation Assays: These assays evaluate the cytotoxic effects of this compound and its DNA adducts on cell viability and growth. Reduced cell survival often correlates with the level of DNA damage and the cell's inability to repair it effectively.

Cellular Localization Studies: Techniques like fluorescence microscopy, especially when using fluorescently tagged compounds or antibodies against adducts, can determine the intracellular distribution of this compound or its adducts, indicating their primary targets within the cell (e.g., nucleus, cytoplasm).

These molecular and cellular approaches complement the structural information gained from spectroscopic techniques, providing a comprehensive understanding of how this compound interacts with DNA and impacts cellular processes, ultimately contributing to its biological effects.

Computational and Theoretical Modeling of Bcphde Dna Interactions

Molecular Dynamics Simulations for Structural Refinement of Adducts

Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic behavior and structural consequences of DNA adduct formation. These simulations track the movement of atoms over time, providing insights into conformational changes induced by the binding of a chemical compound to DNA nih.govwikipedia.org. For DNA adducts, MD simulations can reveal how the bulky moiety of a carcinogen distorts the DNA helix and influences its local and global structure.

For instance, classical MD simulations have been applied to study DNA adducted with other tobacco-derived carcinogens, such as POB-G, demonstrating the inherent conformational flexibility of the lesion and how the bulky moiety positions itself within the DNA duplex. Such simulations can help in understanding the accessible conformations of the adducted DNA and the potential for hydrogen bonding interactions between the lesion and canonical DNA nucleobases. MD studies have also provided structural explanations for the recognition of DNA adducts by repair enzymes, showing how adducts can lead to significant displacement and kinking of the DNA at the lesion site, which may serve as a recognition element for enzymes like human AP endonuclease. Furthermore, MD simulations have indicated that even subtle changes in DNA structure caused by adduct formation can lead to inefficient DNA repair mechanisms, contributing to the persistence of adducts.

By applying MD simulations to BcPhDE-DNA adducts, researchers can refine the structural models of these complexes, observe the induced DNA distortions, and analyze the stability and dynamics of the adducted DNA. This information is critical for understanding how this compound adducts might evade repair mechanisms or lead to misincorporation during DNA replication.

Molecular Docking Analysis for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand, such as this compound, when it binds to a macromolecule, like DNA, and to estimate the strength of the interaction (binding affinity). This method is particularly valuable in the initial stages of understanding molecular recognition.

Molecular docking simulations can predict how this compound or its metabolites might interact with DNA, including potential binding sites and the type of interaction, such as intercalation between base pairs or binding within the major or minor grooves. For example, studies on other DNA-interacting compounds, such as acridines, have used molecular docking to suggest different interaction modes with DNA and enzymes like topoisomerase, correlating these modes with observed biological activities. Advanced docking algorithms can account for the molecular flexibility of both the ligand and DNA, allowing for the exploration of various binding geometries without prior assumptions about the binding site. This can even reveal transitions between different binding modes, such as intercalation and minor-groove binding, depending on the DNA sequence.

For this compound, molecular docking can provide insights into:

Preferred Binding Sites: Identifying specific DNA sequences or structural motifs where this compound is most likely to bind.

Binding Modes: Determining whether this compound intercalates into the DNA helix, binds to the major or minor groove, or forms covalent adducts at specific nucleobase positions (e.g., deoxyadenosine (B7792050) or deoxyguanosine, as suggested by experimental data for this compound wikipedia.orguni-goettingen.de).

Relative Affinities: Estimating the binding strength of different this compound isomers or metabolites to various DNA structures.

Such analyses are crucial for predicting the initial interactions that precede the formation of stable DNA adducts and for understanding the sequence specificity of these interactions.

Quantum Chemical Calculations of this compound Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic reactivity and electronic properties of chemical compounds like this compound. These calculations provide a detailed picture of electron distribution, energy levels, and potential reaction pathways.

For carcinogens, quantum chemical methods can be used to:

Determine Electronic Properties: Calculate parameters such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), which are indicative of a molecule's propensity to donate or accept electrons and thus its reactivity.

Identify Reactive Sites: Pinpoint specific atoms or regions within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack, which are critical for covalent bond formation with DNA.

Assess Conformational Flexibility: Quantum mechanical calculations can reveal the inherent conformational flexibility of bulky DNA lesions, which can influence their biological processing and interaction with DNA.

Characterize Interactions: Examine the energy and nature of interactions, such as hydrogen bonding, between the carcinogen and DNA nucleobases at a quantum mechanical level.

By applying these methods to this compound, researchers can gain a fundamental understanding of why this compound is reactive towards DNA, which parts of the molecule are involved in the adduct formation, and how its electronic structure dictates its interaction mechanisms. This theoretical foundation is vital for predicting the types of DNA damage this compound is likely to inflict.

Development of Theoretical Models for Carcinogen-DNA Interactions

The development of theoretical models for carcinogen-DNA interactions integrates various computational approaches to provide a comprehensive understanding of the entire process, from initial binding to the biological consequences of DNA damage. These models aim to rationalize and predict the mutagenicity and potential carcinogenicity of compounds like this compound.

Multiscale computational approaches are often employed, combining different levels of theory to capture phenomena across various length and time scales. For instance, a multiscale approach has been used to provide structural data that rationalizes and predicts the mutagenicity of tobacco-derived carcinogenic DNA lesions. These models can range from atomistic simulations that detail specific interactions to coarse-grained models that enable the study of larger DNA structures and their dynamics.

Key aspects of theoretical models for this compound-DNA interactions include:

Adduct Formation Mechanisms: Modeling the chemical pathways and energetics of how this compound forms covalent adducts with DNA bases, such as deoxyadenosine and deoxyguanosine wikipedia.orguni-goettingen.de.

DNA Distortion and Recognition: Developing models that describe how this compound adducts distort the DNA helix and how these distortions are recognized (or missed) by DNA repair enzymes and replication machinery.

Mutagenic Pathways: Predicting the specific types of mutations (e.g., base transversions) that are likely to arise from this compound-DNA adducts during DNA replication, based on the structural and electronic properties of the adducts wikipedia.orguni-goettingen.de. For example, this compound has been shown to induce transversion base substitutions at purines (R→T), with A→T being a prevalent mutation type uni-goettingen.de. The stereochemistry of this compound-dA adducts has been shown to strongly influence mutagenicity, with 1S configuration adducts being significantly more mutagenic than 1R configuration adducts in certain sequences ctdbase.org.

Influence of DNA Sequence Context: Incorporating the impact of the surrounding DNA sequence on adduct formation, stability, and mutagenicity ctdbase.orguni-goettingen.de.

These theoretical models contribute significantly to the broader understanding of carcinogenesis by linking molecular interactions to observable biological outcomes, thereby aiding in the prediction of carcinogenic potential and the design of strategies to mitigate DNA damage.

Compound Names and PubChem CIDs

Enzymatic Biotransformation and Metabolism of Bcphde

Role of Glutathione (B108866) S-Transferases (GSTs) in Metabolism

Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds, including carcinogens and their reactive metabolites. These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, thereby neutralizing their reactivity and increasing their water solubility for subsequent excretion. In the context of a potential carcinogen, GSTs are a primary line of defense.

The human GST superfamily consists of several classes of isoenzymes, each with distinct but often overlapping substrate specificities. The ability of a specific GST isoenzyme to metabolize a compound like "BcPhDE" would depend on the compound's chemical structure, including its size, shape, and electronic properties.

Different GST isoenzymes exhibit marked differences in their catalytic efficiencies towards various substrates. For instance, some isoenzymes may preferentially conjugate bulky polycyclic aromatic hydrocarbons, while others are more active towards smaller, unsaturated carbonyls. This substrate specificity is a key determinant of an individual's capacity to detoxify certain carcinogens.

Furthermore, many xenobiotics, including potential carcinogens, exist as a mixture of stereoisomers (enantiomers), which are mirror-image forms of the same molecule. GST isoenzymes can exhibit significant enantioselectivity , meaning they may preferentially metabolize one enantiomer over the other. This is critically important because the biological activity, including the carcinogenic potential, of a compound can differ dramatically between its enantiomers. The stereoselective metabolism by GSTs can therefore have a profound impact on the ultimate toxicological outcome.

Table 1: Hypothetical Substrate Specificity of Human GST Isoenzymes for "this compound" Enantiomers

| GST Isoenzyme | (+) - "this compound" Metabolite Formation Rate (nmol/min/mg) | (-) - "this compound" Metabolite Formation Rate (nmol/min/mg) |

| GSTA1-1 | 15.2 | 5.8 |

| GSTM1-1 | 2.1 | 25.7 |

| GSTP1-1 | 8.9 | 9.1 |

This table presents hypothetical data to illustrate the concept of substrate specificity and enantioselectivity. Actual values would need to be determined experimentally.

Stereoselective Metabolic Activation Pathways in Biological Systems

While detoxification is a primary outcome of metabolism, some compounds can undergo metabolic activation , a process where they are converted into more reactive and toxic metabolites. This is a common pathway for the activation of many pro-carcinogens. These activation reactions are often catalyzed by Phase I enzymes, such as cytochrome P450s, which can introduce or expose functional groups on the parent molecule.

Similar to detoxification pathways, metabolic activation can also be stereoselective . The three-dimensional structure of an enzyme's active site can lead to the preferential formation of a specific enantiomer of a reactive metabolite. If this particular enantiomer is more effective at interacting with cellular macromolecules like DNA, it can lead to a higher carcinogenic risk. Understanding the stereochemistry of metabolic activation is therefore crucial for assessing the carcinogenic potential of a xenobiotic.

Mechanistic Aspects of Carcinogen-DNA Binding Inhibition by Metabolic Processes

The ultimate event in chemical carcinogenesis is often the covalent binding of a reactive metabolite to DNA, forming a DNA adduct . These adducts can lead to mutations during DNA replication if not repaired, initiating the process of cancer development.

Metabolic processes, particularly the detoxification reactions catalyzed by enzymes like GSTs, play a direct role in preventing this critical step. By conjugating with the reactive electrophilic metabolites of carcinogens, GSTs effectively sequester them, preventing them from reaching and binding to DNA. The efficiency of these detoxification pathways in relation to the competing metabolic activation pathways is a key determinant of an individual's susceptibility to chemical carcinogenesis. If the rate of detoxification is high, the concentration of the reactive metabolite available to bind to DNA will be low, thus reducing the risk of cancer initiation.

Comparative Studies with Other Polycyclic Aromatic Hydrocarbons Pahs

Differential DNA Adduct Specificity (e.g., vs. Benzo[a]pyrene (B130552) Diol Epoxide)

A crucial distinction between the genotoxicity of BcPhde and BPDE lies in their preferential binding sites on DNA. While both are reactive electrophiles that form covalent adducts with DNA bases, their target specificity differs significantly.

This compound, particularly certain stereoisomers, exhibits a pronounced preference for reacting with adenine (B156593) residues. For instance, the highly tumorigenic 4(S),3(R)-dihydrodiol 2(S),1(R)-epoxide of benzo[c]phenanthrene (B127203) forms approximately 80% of its DNA adducts at the exocyclic amino group of adenine. nih.gov This contrasts sharply with benzo[a]pyrene diol epoxide, which predominantly targets the exocyclic amino group of guanine (B1146940). researchgate.net This differential adduct specificity suggests that adenine adducts formed by this compound may play a more significant role in its carcinogenic mechanism compared to the guanine adducts that are characteristic of benzo[a]pyrene exposure. nih.gov The extensive binding to adenine is a noteworthy feature of this compound and other sterically hindered fjord region diol epoxides. nih.gov

Table 1: Comparative DNA Adduct Specificity

| Compound | Primary DNA Base Target | Approximate Percentage of Adducts at Primary Target |

|---|---|---|

| Benzo[c]phenanthrene diol epoxide (this compound) | Adenine | ~80% |

| Benzo[a]pyrene diol epoxide (BPDE) | Guanine | Predominantly Guanine |

Contrasting Mutagenic Profiles and Specificities

The differences in DNA adduct formation between this compound and BPDE are reflected in their distinct mutagenic profiles. The types of mutations induced by these compounds provide insights into their mechanisms of carcinogenesis.

The mutagenic specificity of the potent carcinogen, benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide, has been shown to induce a high frequency of base substitutions. A significant portion of these mutations are transversions, with a notable susceptibility of A:T base pairs to mutation, which is consistent with its reactivity towards adenine. nih.gov Specifically, A:T to T:A and G:C to T:A transversions occur in similar numbers. nih.gov

In contrast, the mutagenic spectrum of benzo[a]pyrene diol epoxide is dominated by G:C to T:A transversions. nih.gov This is in line with the formation of its major adducts at guanine residues. The sequence context of the adducted guanine can also influence the frequency and type of mutation.

Table 2: Contrasting Mutagenic Profiles

| Compound | Primary Mutation Type | Affected Base Pairs |

|---|---|---|

| Benzo[c]phenanthrene diol epoxide (this compound) | Transversions | A:T and G:C |

| Benzo[a]pyrene diol epoxide (BPDE) | G:C to T:A Transversions | G:C |

Structural Determinants of Reactivity and Biological Activity in PAH Diol Epoxides

The differing biological activities of this compound and BPDE can be largely attributed to fundamental differences in their molecular structure, specifically the topology of the region containing the diol epoxide group.

This compound is classified as a "fjord-region" diol epoxide. This refers to the sterically hindered, crowded region in the benzo[c]phenanthrene molecule where the diol epoxide is located. This steric hindrance forces the molecule to adopt a non-planar, twisted conformation. oup.com This non-planarity is a key factor influencing its high reactivity and biological potency.

Conversely, benzo[a]pyrene diol epoxide is a "bay-region" diol epoxide. The bay region is less sterically hindered, allowing the aromatic ring system to remain relatively planar. This structural difference between the fjord and bay regions leads to variations in chemical reactivity, the nature of DNA adducts formed, and ultimately, the carcinogenic potential. Fjord-region diol epoxides, such as this compound, are generally found to be more mutagenic and carcinogenic than their bay-region counterparts. oup.com

Comparative Analysis of DNA Duplex Destabilization by PAH Adducts

The formation of bulky PAH-DNA adducts can significantly distort and destabilize the DNA double helix. The extent and nature of this destabilization can influence the efficiency of DNA repair and the likelihood of a mutagenic event occurring during DNA replication.

The conformation of the PAH adduct within the DNA duplex is a critical determinant of the degree of helix destabilization. For benzo[a]pyrene diol epoxide, the major (+)-trans-anti-BPDE-N2-dG adduct has been shown to reside in the minor groove of the DNA. researchgate.net

In contrast, adducts from fjord-region diol epoxides like this compound can adopt different conformations. While specific thermodynamic data on the destabilization of the DNA duplex by this compound adducts is not extensively detailed, the resistance of fjord region B[c]Ph-N6-dA adducts to nucleotide excision repair suggests a persistent and significant distortion of the DNA helix. The structural differences in the adducts, such as their positioning within the minor groove or through intercalation, and the resulting local DNA conformation are key factors in how they are recognized and processed by the cellular DNA repair machinery. nih.gov The inefficient repair of this compound adducts likely contributes to their higher mutagenic and carcinogenic potential.

Table 3: Comparative DNA Duplex Destabilization and Repair

| Compound | Adduct Conformation in DNA | Implication for DNA Duplex | Repair Efficiency |

|---|---|---|---|

| Benzo[c]phenanthrene diol epoxide (this compound) | Can intercalate | Significant and persistent distortion | Inefficiently repaired |

| Benzo[a]pyrene diol epoxide (BPDE) | Primarily minor groove | Local distortion | Variable, but generally more efficiently repaired than some fjord-region adducts |

Future Research Directions in Bcphde Chemical Biology

Elucidation of Remaining Molecular Mechanisms of Action

Despite significant progress, the complete molecular mechanisms underlying BcPhDE's mutagenicity and carcinogenicity are not yet fully understood researchgate.net. A critical area for future research involves dissecting the precise pathways through which different stereoisomers of this compound exert their varying mutagenic and tumorigenic potencies pnas.org. This includes detailed investigations into how the specific configuration of this compound adducts influences their recognition by, and interaction with, DNA repair enzymes and replication machinery. For instance, further studies are needed to clarify the interplay between this compound adducts and various DNA repair pathways beyond the observed preferential repair of the transcribed DNA strand and helicase inhibition pnas.orgpnas.org.

Another key direction is to pinpoint the exact mechanisms by which this compound adducts lead to specific mutational hotspots and the role of surrounding DNA sequence context in dictating these events pnas.orgnih.gov. This could involve high-resolution structural studies of this compound-DNA adducts within different sequence environments. Moreover, the detailed impact of this compound adducts on the activity and fidelity of various DNA polymerases (beyond pol γ and polι), and how these interactions lead to inhibited primer extension or specific misincorporations, warrants deeper exploration nih.govoup.com. Finally, understanding the complete signaling cascade initiated by this compound-induced mismatch repair (MMR)-dependent apoptosis and its broader implications for cellular fate and disease progression represents a crucial area for future mechanistic studies researchgate.net.

Development of Novel Analytical Probes and Methodologies

Current analytical techniques, such as HPLC-MS/MS, quantitative PCR, and repair enzyme-based assays, have been instrumental in detecting DNA modifications induced by compounds like this compound nih.govnih.gov. However, the development of novel, highly sensitive, and specific analytical probes and methodologies is essential to advance the field. Future research should focus on creating sophisticated techniques capable of detecting and quantifying this compound-DNA adducts at extremely low physiological concentrations and within complex biological matrices, potentially improving upon existing methods like 32P-postlabeling and advanced LC-MS/MS nih.govresearchgate.netnih.gov.

The development of novel molecular probes that can track the dynamic processes of this compound-DNA adduct formation, their subsequent repair, and their real-time impact on DNA replication and transcription within living cells is also a priority. These probes could offer unprecedented spatiotemporal resolution of this compound's cellular interactions. Furthermore, there is a need for methodologies that can efficiently distinguish and quantify the effects of individual this compound stereoisomers and their specific adducts directly in in vivo systems, providing a clearer picture of their distinct biological activities acs.orgpnas.orgtandfonline.com.

Integration of Multi-Omics Approaches for Comprehensive Pathway Analysis